molecular formula C14H13BrO5 B2688979 Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 82039-75-6

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2688979
CAS No.: 82039-75-6
M. Wt: 341.157
InChI Key: SKSVFRFCDWECQS-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, an acetyloxy group at position 5, and a methyl group at position 2 of the benzofuran core. The ethyl ester at position 3 enhances its lipophilicity. Key physicochemical properties include:

  • Molecular Formula: C₁₉H₁₅BrO₅
  • Molecular Weight: 403.23 g/mol
  • logP: 4.81 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors: 7
  • Polar Surface Area: 50.08 Ų .

Its synthetic pathway likely involves halogenation and esterification of a benzofuran precursor, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5/c1-4-18-14(17)13-7(2)19-11-6-10(15)12(5-9(11)13)20-8(3)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVFRFCDWECQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, recognized for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure includes a benzofuran core with an acetyloxy group and a bromine atom, which are critical for its biological activity. The synthesis typically involves multiple steps starting from available precursors, including bromination, esterification, and acetylation reactions. Common reagents include bromine or N-bromosuccinimide for bromination and acetic anhydride for acetylation.

Biological Activity

Mechanism of Action
The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The presence of the acetyloxy and bromine groups enhances its binding affinity to enzymes or receptors, potentially modulating their activity. This compound may also participate in biochemical pathways leading to the formation of active metabolites, which can exert therapeutic effects.

Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Antitumor Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyCell LineBiological EffectConcentrationReference
1RAW264.7Inhibition of TNF-α production10 µM
2HT1080Induction of apoptosis50 µM
3HaCaTReduction of MMP expression20 µM

These findings highlight the compound's potential as a therapeutic agent in inflammatory diseases and cancer.

Case Studies

Several case studies have reported on the efficacy of benzofuran derivatives similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that related benzofuran compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a similar potential for this compound.
  • Cancer Research : In a study involving human breast cancer cells, derivatives with similar structures showed significant cytotoxicity, prompting further investigation into the apoptotic pathways activated by these compounds.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Modifications and Physicochemical Properties

The table below compares structural features and properties of Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate with related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Bioactivity Notes Reference
This compound 5-AcO, 6-Br, 2-Me 403.23 4.81 Not reported
Ethyl 6-bromo-5-(carbamoylmethoxy)-2-phenyl-1-benzofuran-3-carboxylate 5-Carbamoylmethoxy, 6-Br, 2-Ph 444.25 ~4.5* Antibacterial, antifungal potential
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5-Propenoxy, 6-Br, 2-Me 415.30 5.7 Not reported
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) 5-Br, 6-MeO, 7-OH 301.10 ~3.2* Cytotoxic (human cancer cell lines)
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) 5-Br, 6-MeO, 7-Aminoethoxy 402.24 ~3.8* Antifungal, cytotoxic

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Halogenation: Bromine at position 6 is common; however, chloro analogs (e.g., compound VI in ) may exhibit altered reactivity or stability. Polar Groups: Hydroxy or aminoethoxy groups (e.g., compound 5 in ) improve water solubility and bioactivity (e.g., antifungal effects).

Bioactivity Trends

  • Antifungal Activity: Aminoethoxy substituents (e.g., compound 5 ) enhance antifungal effects, likely due to improved target binding.
  • Antibacterial Potential: Carbamoylmethoxy derivatives (e.g., ) may inhibit Gram-positive bacteria, though specific data are lacking.

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